Cas no 102367-60-2 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI))

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) structure
102367-60-2 structure
Product name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
CAS No:102367-60-2
MF:C18H22N2O5S.C14H15N
MW:575.71828
CID:192678
PubChem ID:24846552

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, co
    • N-benzyl-1-phenylmethanamine,3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxybutyramido)-, compd. with dibenzylamine
    • LS-149829
    • Penicillin, (1-phenoxypropyl)-, dibenzylamine
    • Propicillin dibenzylamine
    • Propicillin dibenzylaminsalz
    • Propicillin dibenzylaminsalz [German]
    • DTXSID90907433
    • 6-[(1-Hydroxy-2-phenoxybutylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--N-benzyl-1-phenylmethanamine (1/1)
    • 102367-60-2
    • Inchi: InChI=1S/C18H22N2O5S.C14H15N/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);1-10,15H,11-12H2
    • InChI Key: WWCQATIYNTWSSB-UHFFFAOYSA-N
    • SMILES: CCC(C(NC1C(=O)N2C(C(SC12)(C)C)C(=O)O)=O)OC1C=CC=CC=1.C1C=CC(CNCC2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 575.245392g/mol
  • Monoisotopic Mass: 575.245392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • Molecular Weight: 575.7g/mol

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) Related Literature

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